molecular formula C6H3ClN2S3 B1596913 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole CAS No. 98816-24-1

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Cat. No.: B1596913
CAS No.: 98816-24-1
M. Wt: 234.8 g/mol
InChI Key: DPVKTZFIFFTJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and a thiophen-2-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole typically involves the reaction of 2-mercaptothiophene with thionyl chloride to form 2-chlorothiophene-3-thiol. This intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophen-2-ylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiadiazoles.

Scientific Research Applications

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4-thiadiazole: Lacks the thiophen-2-ylthio group, which may result in different chemical and biological properties.

    5-(Thiophen-2-ylthio)-1,2,4-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and applications.

Uniqueness

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is unique due to the presence of both a chlorine atom and a thiophen-2-ylthio group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-5-thiophen-2-ylsulfanyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S3/c7-5-8-6(12-9-5)11-4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVKTZFIFFTJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375693
Record name 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98816-24-1
Record name 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Reactant of Route 2
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Reactant of Route 3
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Reactant of Route 4
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Reactant of Route 5
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Reactant of Route 6
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.